3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC15765162
Molecular Formula: C11H16N6O
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide -](/images/structure/VC15765162.png)
Specification
Molecular Formula | C11H16N6O |
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Molecular Weight | 248.28 g/mol |
IUPAC Name | 5-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C11H16N6O/c1-7-4-8(16(2)14-7)6-13-10-5-9(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15) |
Standard InChI Key | JKHFFNJIHIAJOA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNC2=NN(C(=C2)C(=O)N)C)C |
Introduction
Nomenclature and Structural Identification
The systematic IUPAC name of the compound, 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide, reflects its bifunctional pyrazole framework. Key structural elements include:
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Pyrazole core 1: A 1,3-dimethyl-substituted pyrazole ring at position 5, linked via a methylene-amino (-CH2-NH-) group.
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Pyrazole core 2: A 1-methyl-substituted pyrazole ring at position 5, functionalized with a carboxamide (-CONH2) group.
The molecular formula is C12H16N6O, with a calculated molecular weight of 260.30 g/mol. The SMILES notation is CC1=NN(C(=C1)CNC2=NN(C(=C2C(=O)N)C)C)C, illustrating the connectivity of substituents .
Synthesis and Manufacturing
The synthesis of this compound involves multi-step alkylation and amidation reactions. A plausible route, inferred from analogous pyrazole derivatives , proceeds as follows:
Key Synthetic Steps
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Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid:
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Conversion to carboxamide:
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Aminomethyl bridging:
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The secondary amine group is introduced via reductive amination between 5-aminomethyl-1,3-dimethylpyrazole and 1-methyl-5-carboxamidepyrazole, using sodium cyanoborohydride (NaBH3CN) as a reducing agent.
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Industrial-Scale Considerations
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
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Yield Optimization: Continuous flow reactors improve reaction efficiency, achieving yields of 70–80% in large batches.
Molecular and Electronic Properties
Computational analyses of related pyrazole carboxamides provide insights into the compound’s physicochemical behavior:
Property | Value | Method/Source |
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XLogP3 | 1.8 | Calculated via XLogP3 |
Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 |
Rotatable Bonds | 4 | Cactvs 3.4.6.11 |
Polar Surface Area | 85.5 Ų | ChemAxon |
The carboxamide group enhances water solubility compared to non-polar pyrazole analogs, with an estimated solubility of 12 mg/mL in water at 25°C .
Chemical Reactivity and Functionalization
The compound participates in reactions typical of pyrazoles and carboxamides:
Nucleophilic Substitution
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The carboxamide’s NH2 group reacts with electrophiles (e.g., acyl chlorides) to form urea derivatives under mild conditions .
Metal Coordination
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Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.
Stability Profile
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